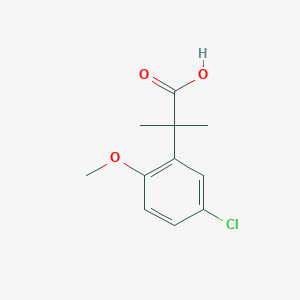

2-(5-Chloro-2-methoxyphenyl)-2-methylpropanoic acid

Description

Properties

Molecular Formula |

C11H13ClO3 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

2-(5-chloro-2-methoxyphenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C11H13ClO3/c1-11(2,10(13)14)8-6-7(12)4-5-9(8)15-3/h4-6H,1-3H3,(H,13,14) |

InChI Key |

PIFKMLORWQZFFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)Cl)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Methylation and Esterification of 5-Chlorosalicylic Acid

A common starting point is 5-chlorosalicylic acid, which undergoes methylation to introduce the methoxy group at the 2-position and esterification to form methyl 5-chloro-2-methoxybenzoate. This is typically achieved by refluxing 5-chlorosalicylic acid with methanol and a catalytic amount of concentrated sulfuric acid for 24 hours, followed by cooling to crystallize the methyl ester (yield ~92%).

Alternatively, methylation can be performed using dimethyl sulfate under aqueous or non-aqueous conditions with sodium hydroxide as a base in acetone solvent. This step converts methyl 5-chlorosalicylate to methyl 5-chloro-2-methoxybenzoate with yields around 66-95% depending on conditions.

| Step | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Esterification | 5-Chlorosalicylic acid + Methanol + H2SO4, reflux 24h | Methyl 5-chlorosalicylate | 92% | Crystallization on cooling |

| Methylation | Methyl 5-chlorosalicylate + NaOH + Dimethyl sulfate, reflux 45 min | Methyl 5-chloro-2-methoxybenzoate | 66-95% | Aqueous or anhydrous conditions |

Hydrolysis and Conversion to Acid Chloride

The methyl ester is then hydrolyzed under alkaline conditions to yield 5-chloro-2-methoxybenzoic acid. This acid is subsequently converted to the corresponding acid chloride by refluxing with thionyl chloride, facilitating further amide formation.

| Step | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Hydrolysis | Methyl ester + NaOH aqueous, reflux 1h | 5-Chloro-2-methoxybenzoic acid | ~45% | Acidification to precipitate acid |

| Acid chloride formation | 5-Chloro-2-methoxybenzoic acid + SOCl2, reflux 1h | 5-Chloro-2-methoxybenzoyl chloride | 72% | Recrystallization from hexane |

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloro group can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The methylpropanoic acid moiety may also play a role in the compound’s overall bioactivity by affecting its solubility and cellular uptake.

Comparison with Similar Compounds

Bezafibrate ()

Bezafibrate, a phenoxy-based fibrate, reduces serum triglycerides (43%) and cholesterol (20–25%) by modulating lipid metabolism. Its structure includes a 4-chlorobenzoyl group, highlighting the role of halogenated aromatic moieties in pharmacological activity. The target compound’s methoxyphenyl group may confer distinct receptor-binding properties due to altered steric and electronic effects.

Fluorinated Analogs ()

However, chlorine’s larger atomic radius may improve aromatic ring interactions in biological targets.

Mecoprop ()

Mecoprop’s phenoxy-carboxylic acid structure is associated with herbicidal activity and high toxicity (Health Hazard Rating 3). The target compound’s lack of a phenoxy group may reduce reactivity with plant-specific enzymes, suggesting divergent applications.

Stability and Reactivity

- Incompatibilities: Similar to 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (), the target compound may degrade in the presence of strong oxidizers, yielding hazardous byproducts like nitrogen oxides (NOₓ) or carbon monoxide (CO) .

- Thermal Stability: No data are available, but methoxy groups generally enhance thermal stability compared to hydroxyl or amino substituents.

Biological Activity

2-(5-Chloro-2-methoxyphenyl)-2-methylpropanoic acid is an organic compound that has garnered attention due to its potential biological activities. The presence of chlorine and methoxy groups in its structure enhances its reactivity, making it a candidate for various pharmacological applications. This article aims to provide a detailed overview of the compound's biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15ClO3

- Molecular Weight : 228.67 g/mol

- Key Features :

- Chloro-substituted methoxyphenyl group

- Methylpropanoic acid moiety

The unique structural arrangement of this compound may influence its interactions within biological systems, potentially leading to distinct biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in pharmacology. Its structural features suggest potential interactions with specific biological targets, possibly acting as an enzyme inhibitor or modulator.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential use as an antimicrobial agent.

- Anti-inflammatory Properties : It may also possess anti-inflammatory effects, which are crucial for developing treatments for inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

In a study focused on the enzyme inhibition properties of similar compounds, it was noted that structural modifications could significantly enhance or diminish the inhibitory effects on specific enzymes. The presence of the chloro and methoxy groups in this compound is hypothesized to increase binding affinity to target enzymes, leading to effective inhibition.

Case Study: Antimicrobial Activity

A series of experiments evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at varying concentrations, suggesting its potential as a therapeutic agent against bacterial infections. For instance, the compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.

Toxicity and Safety Profile

While initial findings are promising regarding the biological activity of this compound, further studies are necessary to assess its toxicity and safety profile. Preliminary toxicity assessments in human cell lines showed no significant adverse effects at therapeutic concentrations, but comprehensive toxicological evaluations are required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.